molecular formula C14H12O3 B1612957 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 773872-69-8

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1612957
CAS No.: 773872-69-8
M. Wt: 228.24 g/mol
InChI Key: ZOCJZYHNQJDOGC-UHFFFAOYSA-N
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Description

4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with a biphenyl structure, featuring a hydroxymethyl group at the 4’ position and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through Suzuki coupling reactions. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a compound with two carboxylic acid groups.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The hydroxymethyl group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are frequently employed.

Major Products:

    Oxidation: Formation of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Formation of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-alcohol or 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-aldehyde.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell signaling, and metabolism, depending on its specific application and the functional groups present.

Comparison with Similar Compounds

  • 4’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid
  • 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid
  • 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-yl boronic acid

Comparison:

  • Structural Differences: The position of the carboxylic acid group varies among these compounds, influencing their chemical reactivity and biological activity.
  • Uniqueness: 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJZYHNQJDOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624616
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-69-8
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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